

physical and chemical properties of 2-(chloromethyl)-5-fluoro-1H-benzimidazole

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Compound of Interest

Compound Name: 2-(chloromethyl)-5-fluoro-1H-benzimidazole

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An In-depth Technical Guide to 2-(Chloromethyl)-5-fluoro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(chloromethyl)-5-fluoro-1H-benzimidazole**. This fluorinated benzimidazole derivative is a key building block in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document consolidates available data on its synthesis, characterization, reactivity, and biological activities, with a focus on its potential as an antimicrobial agent. Detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological pathways are presented to support further research and development efforts.

Chemical Identity and Physical Properties

2-(Chloromethyl)-5-fluoro-1H-benzimidazole is a heterocyclic aromatic compound. The presence of the fluorine atom at the 5-position and the reactive chloromethyl group at the 2-position of the benzimidazole core make it a valuable intermediate for synthesizing a diverse range of biologically active molecules.

Table 1: Physical and Chemical Properties of **2-(chloromethyl)-5-fluoro-1H-benzimidazole**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ ClFN ₂	[1]
Molecular Weight	184.60 g/mol	[1]
Exact Mass	184.020354 g/mol	N/A
Appearance	Off-white to light brown solid (predicted)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
pKa	Data not available	N/A

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the reviewed literature. These properties are likely to be similar to other small molecule benzimidazole derivatives.

Synthesis and Characterization

The synthesis of **2-(chloromethyl)-5-fluoro-1H-benzimidazole** typically follows the Phillips-Ladenburg condensation method, a well-established route for the formation of the benzimidazole ring system.

Synthetic Protocol

A general and adaptable protocol for the synthesis of **2-(chloromethyl)-5-fluoro-1H-benzimidazole** is outlined below. This method involves the condensation of 4-fluoro-o-phenylenediamine with chloroacetic acid.[2]

Experimental Protocol: Synthesis of **2-(chloromethyl)-5-fluoro-1H-benzimidazole**

- Materials:

- 4-fluoro-o-phenylenediamine
- Chloroacetic acid
- 4M Hydrochloric acid (HCl)
- Ammonium hydroxide (NH₄OH) solution
- Methanol (for recrystallization)
- Procedure:
 - A mixture of 4-fluoro-o-phenylenediamine (1.0 equivalent) and chloroacetic acid (1.1 equivalents) is suspended in 4M HCl.
 - The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After completion, the reaction mixture is cooled to room temperature.
 - The cooled solution is carefully neutralized with a concentrated ammonium hydroxide solution until a precipitate forms.
 - The precipitate is collected by vacuum filtration and washed thoroughly with cold water.
 - The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield **2-(chloromethyl)-5-fluoro-1H-benzimidazole** as a solid.
- Characterization:
 - The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

While a complete set of spectral data is not available in a single source, the following provides an overview of expected and reported spectroscopic characteristics.

Table 2: Spectroscopic Data for **2-(chloromethyl)-5-fluoro-1H-benzimidazole**

Technique	Data
^1H NMR	Spectral data is available but specific shifts are not detailed in the provided search results. Expected signals would include aromatic protons on the benzene ring (with splitting patterns influenced by the fluorine substituent), a singlet for the chloromethyl protons, and a broad singlet for the N-H proton.
^{13}C NMR	Spectral data is available but specific shifts are not detailed. Expected signals would include carbons of the benzimidazole core and the chloromethyl group.
Mass Spec.	Exact Mass: 184.020354. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
IR Spec.	Expected characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-F stretching vibrations.

Chemical Reactivity

The chemical reactivity of **2-(chloromethyl)-5-fluoro-1H-benzimidazole** is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. This makes it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, facilitating the reaction with a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a large number of

benzimidazole derivatives with diverse functionalities.[3][4][5][6]

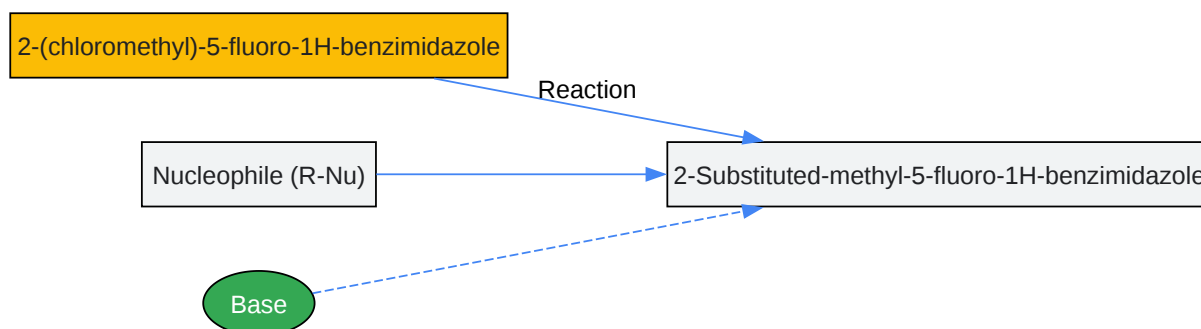
General Reaction Scheme:

Where R-Nu represents a nucleophile such as:

- Amines (primary, secondary)
- Thiols
- Alcohols/Phenols
- Azides
- Carboxylates

These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired products.

Nucleophilic substitution workflow.



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Nucleophilic substitution workflow.

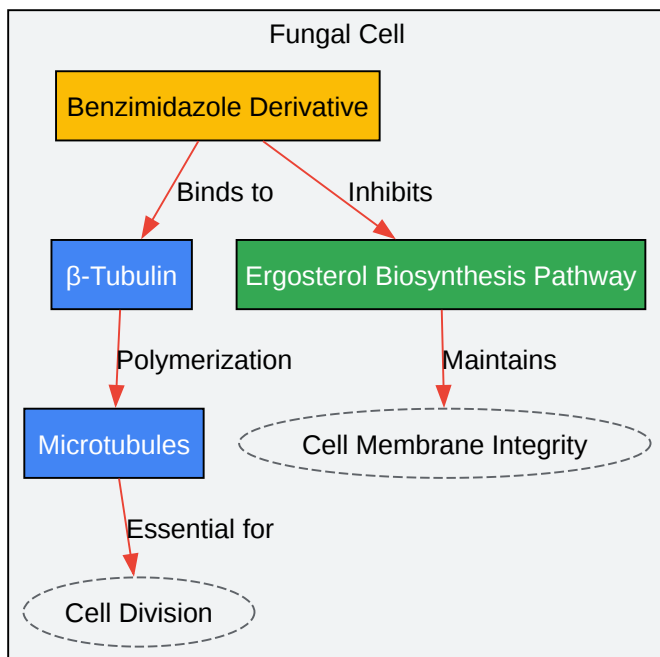
Biological Activity and Potential Applications

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anthelmintic properties.^[6] The introduction of a fluorine atom can often enhance the metabolic stability and biological activity of a molecule.

Antimicrobial Activity

While specific antimicrobial data for **2-(chloromethyl)-5-fluoro-1H-benzimidazole** is limited, the broader class of benzimidazoles, particularly those with halogen substitutions, has shown significant promise.^[7] It is a valuable starting material for the synthesis of potent antifungal and antibacterial agents.^[2]

The primary mechanism of action for the antifungal activity of many benzimidazoles is the inhibition of microtubule polymerization by binding to β -tubulin.^{[8][9]} This disruption of the cytoskeleton interferes with cell division and leads to fungal cell death. Some benzimidazole derivatives have also been shown to inhibit ergosterol biosynthesis, another critical pathway in fungi.^{[10][11]}



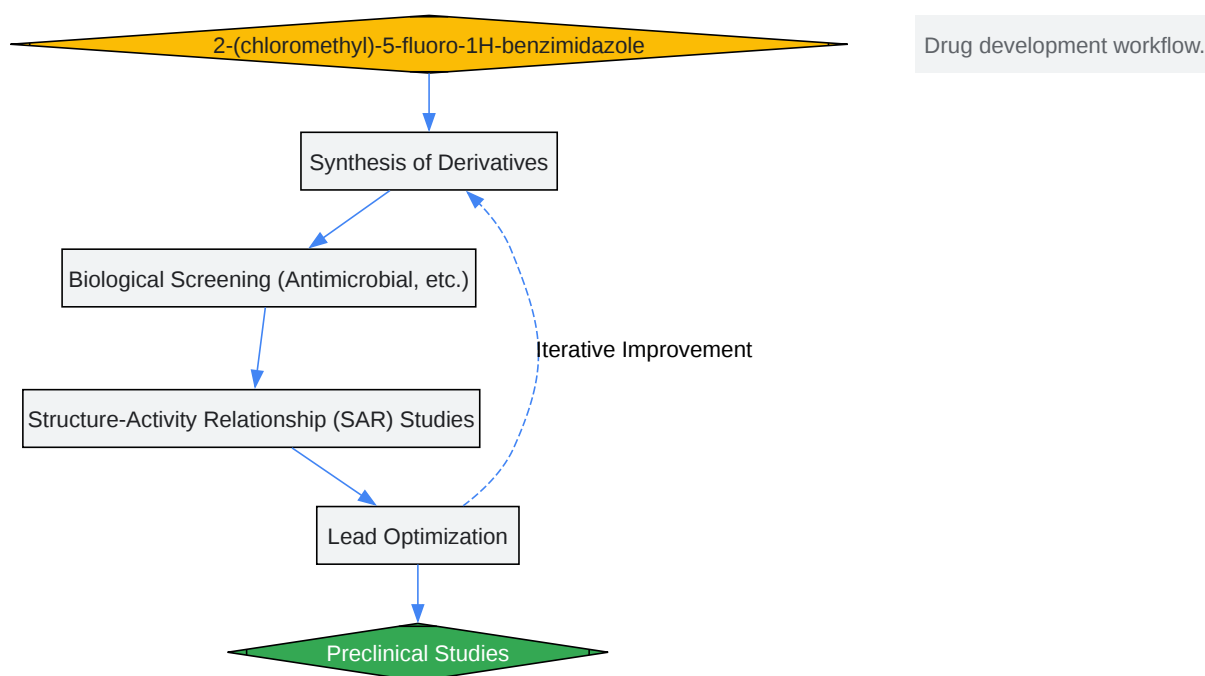
Antifungal mechanism of benzimidazoles.

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Antifungal mechanism of benzimidazoles.

Drug Development Potential

The reactive chloromethyl group of **2-(chloromethyl)-5-fluoro-1H-benzimidazole** allows for its incorporation into more complex molecules through facile chemical modifications. This makes it a highly attractive scaffold for the development of new drug candidates targeting a variety of diseases.



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Drug development workflow.

Safety and Handling

Specific safety data for **2-(chloromethyl)-5-fluoro-1H-benzimidazole** is not readily available. However, based on the data for the closely related compound, 2-(chloromethyl)-1H-benzimidazole, the following precautions should be observed.^{[12][13]}

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
- Precautionary Measures:

- Wear protective gloves, eye protection, and face protection.
- Use only in a well-ventilated area.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- First Aid:
 - If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
 - If on skin: Wash with plenty of water.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-(Chloromethyl)-5-fluoro-1H-benzimidazole is a versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential, particularly in the area of antimicrobial drug discovery. Its straightforward synthesis and the high reactivity of the chloromethyl group allow for the creation of diverse chemical libraries for biological screening. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and its derivatives to unlock their full potential in the development of new medicines.

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